FTase Inhibitor II
Overview
Description
FTase Inhibitors target the enzyme farnesyl transferase (FTase), which plays a crucial role in the post-translational modification of proteins, including those involved in signal transduction and cancer progression. Inhibition of FTase is a promising strategy for cancer chemotherapeutics due to its role in the modification of oncogenic proteins like Ras.
Synthesis Analysis
The synthesis of FTase inhibitors involves strategies that target both FTase and geranylgeranyl transferase (GGTase), inhibiting enzymes upstream of FTase and GGTase. Lipophilic bisphosphonates have been identified as dual inhibitors, showing significant activity against tumor cell growth and invasiveness (Zhang et al., 2009).
Molecular Structure Analysis
The molecular structure of FTase inhibitors is designed to inhibit the enzyme selectively. The crystal structure analysis reveals how inhibitors bind to the enzyme and block its activity. Detailed studies have been conducted to understand the interaction between FTase and its inhibitors at an atomic level, providing insight into substrate specificity and inhibition mechanisms (Long et al., 2002).
Chemical Reactions and Properties
FTase inhibitors react by binding to the enzyme's active site, preventing the transfer of farnesyl groups to protein substrates. This inhibition affects the processive nature of FTase and its ability to modify target proteins, including oncogenic Ras proteins. The inhibition mechanism involves blocking the enzyme's ability to bind and process its substrates, thereby affecting the signaling pathways involved in cancer progression (Sousa et al., 2008).
Physical Properties Analysis
The physical properties of FTase inhibitors, such as solubility, stability, and lipophilicity, are crucial for their biological activity and pharmacokinetics. The design of lipophilic bisphosphonates, for instance, aims at improving these properties to enhance their inhibitory activity against FTase and GGTase, leading to better in vitro and in vivo efficacy (Zhang et al., 2009).
Chemical Properties Analysis
FTase inhibitors exhibit a range of chemical interactions with the enzyme, including binding to specific sites and potentially exploiting new binding pockets. Computational and conformational evaluations have revealed variations in the binding affinities of analogues, elucidating the enzyme's specificity and the basis for the selectivity of inhibitors. This understanding aids in the development of more potent and selective inhibitors (Henriksen et al., 2005).
Scientific Research Applications
Inhibition of Tumor Growth : FTase Inhibitors have shown potential in inhibiting tumor growth in various myeloid malignancies, suggesting their use in combination with other agents in hematologic malignancies (Karp & Lancet, 2004).
Targeting Ras Protein Farnesyltransferase : Inhibiting Ras protein farnesyltransferase may lead to tumor regression and provide well-tolerated anticancer treatments (Rowinsky, Windle, & Von Hoff, 1999).
Antineoplastic Properties and Mechanisms : Farnesyltransferase inhibitors have antineoplastic properties, with their mechanisms of action and clinical prospects continuing to be a subject of research (Prendergast & Oliff, 2000).
Mechanism of Action and Clinical Trial Design : The mechanism of action of FTase Inhibitors and Geranylgeranyltransferase I inhibitors in cancer therapy requires further exploration, along with their clinical trial design (Sebti & Hamilton, 2000).
Molecular Targets for Cancer Treatment : FTase Inhibitors' antitumor activity involves multiple molecular targets, and these agents may induce reactive oxygen species-mediated DNA damage (Pan & Yeung, 2005).
Structural Analysis for Drug Design : Understanding the structure of protein farnesyltransferase can impact cancer treatment strategies (Long, Casey, & Beese, 2002).
Effectiveness in Ras-Dependent Cancers : The effectiveness of Farnesyltransferase inhibitors in ras-dependent cancers remains an area of ongoing research (Sousa, Fernandes, & Ramos, 2008).
Future Directions
FTase inhibitors could be used not only for cancer treatment, but also for various progeria and parasitic diseases . Therefore, it is very important to develop novel broad-spectrum FTase inhibitors with low or no toxicity and high activity . The clinical application potential and future development trend of FTase inhibitors are being reviewed, which provides valuable reference for the future design of FTase inhibitors .
properties
IUPAC Name |
(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVAZQOXHOMYJF-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CS)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
FTase Inhibitor II |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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